molecular formula C13H27N3O3 B6604354 tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate CAS No. 2676205-90-4

tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate

Cat. No. B6604354
CAS RN: 2676205-90-4
M. Wt: 273.37 g/mol
InChI Key: WTZQSMJZEPYQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate (TBEC) is a chemical compound that has been studied for its potential applications in the scientific research field. TBEC is a derivative of carbamate, an organic compound with a carbamate functional group, consisting of a carbonyl group linked to an amine group. TBEC is a low-toxicity, water-soluble compound that can be synthesized from readily available starting materials. TBEC has been studied for its potential applications in the field of scientific research, including its potential use as a catalyst in chemical reactions, its potential use in biochemical and physiological studies, and its potential use in a variety of laboratory experiments.

Scientific Research Applications

Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has been studied for its potential applications in the field of scientific research. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has been found to be a useful catalyst in a variety of chemical reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbamates. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has also been studied for its potential use in biochemical and physiological studies, as it has been found to inhibit the activity of certain enzymes, including the enzyme acetylcholinesterase. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has also been studied for its potential use in a variety of laboratory experiments, including its potential use as a reagent for the detection of certain compounds.

Mechanism of Action

Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is believed to act as a catalyst in chemical reactions by increasing the rate of reaction and decreasing the amount of energy required for the reaction to occur. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is also believed to inhibit the activity of certain enzymes, including the enzyme acetylcholinesterase, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has been studied for its potential biochemical and physiological effects. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has been found to be a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has also been found to be a potent inhibitor of the enzyme lipoxygenase, an enzyme responsible for the production of leukotrienes, which are involved in various inflammatory processes.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has several advantages for use in laboratory experiments. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is a low-toxicity, water-soluble compound that can be synthesized from readily available starting materials. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is also a potent inhibitor of certain enzymes, making it a useful reagent for the detection of certain compounds. However, tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate also has some limitations for use in laboratory experiments. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is a relatively unstable compound and is prone to degradation in the presence of light and heat. Additionally, tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is a relatively expensive compound, making it cost-prohibitive for some laboratory experiments.

Future Directions

Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has potential for further research in a variety of areas. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate could be further studied for its potential applications in the field of scientific research, including its potential use as a catalyst in chemical reactions, its potential use in biochemical and physiological studies, and its potential use in a variety of laboratory experiments. Additionally, tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate could be further studied for its potential biochemical and physiological effects, as well as its potential therapeutic applications. Finally, tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate could be further studied for its potential use in the development of new drugs and other pharmaceutical products.

Synthesis Methods

Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate can be synthesized through a two-step reaction. The first step involves the reaction of tert-butyl chloride with 2-(piperazin-1-yl)ethanol in the presence of a base. This reaction produces tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate, which is then reacted with aqueous sodium hydroxide to produce the desired compound, tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate. The reaction is typically conducted in a solvent such as methanol or ethanol, and the reaction is typically conducted at a temperature of between 0 and 30 °C.

properties

IUPAC Name

tert-butyl N-[2-(2-piperazin-1-ylethoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-6-10-18-11-9-16-7-4-14-5-8-16/h14H,4-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZQSMJZEPYQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCN1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.